
5-(2-Cyano-4-formylphenoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyano-4-formylphenoxy)nicotinonitrile is a chemical compound with the molecular formula C14H7N3O2 and a molecular weight of 249.22 g/mol . It is characterized by the presence of cyano and formyl groups attached to a phenoxy and nicotinonitrile structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile typically involves the reaction of 5-hydroxy-nicotinonitrile with 2-fluoro-5-formylbenzonitrile in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is carried out in acetonitrile (CH3CN) as the solvent, and the mixture is stirred at room temperature for three days. After completion, the reaction mixture is filtered and concentrated, followed by purification via column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyano-4-formylphenoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(2-Cyano-4-carboxyphenoxy)nicotinonitrile.
Reduction: 5-(2-Amino-4-formylphenoxy)nicotinonitrile.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Cyano-4-formylphenoxy)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxy and nicotinonitrile moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Cyano-4-methylphenoxy)nicotinonitrile
- 5-(2-Cyano-4-ethylphenoxy)nicotinonitrile
- 5-(2-Cyano-4-methoxyphenoxy)nicotinonitrile
Uniqueness
5-(2-Cyano-4-formylphenoxy)nicotinonitrile is unique due to the presence of both cyano and formyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile chemical modifications and interactions, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H7N3O2 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
5-(2-cyano-4-formylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H7N3O2/c15-5-11-4-13(8-17-7-11)19-14-2-1-10(9-18)3-12(14)6-16/h1-4,7-9H |
InChI Key |
OVRKWGBQKLHFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)OC2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)


![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)
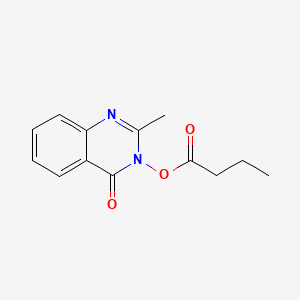
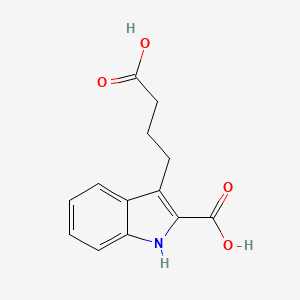
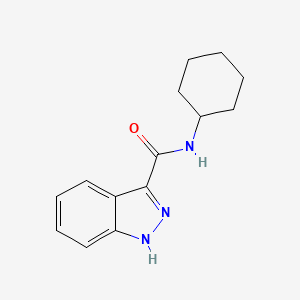
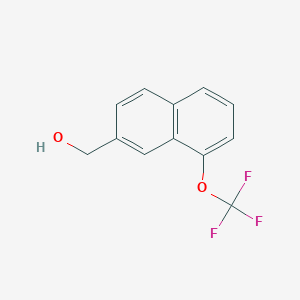
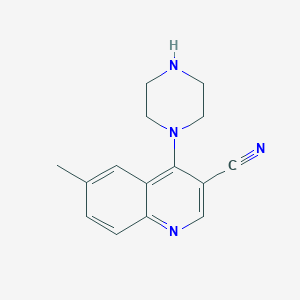
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)




